

In-depth Technical Guide: Methyl 6nitroquinoline-2-carboxylate

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Compound of Interest

Methyl 6-nitroquinoline-2carboxylate

Cat. No.:

B053184

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CAS Number: 112089-59-5

Molecular Formula: C11H8N2O4

Molecular Weight: 232.19 g/mol

This technical guide provides a comprehensive overview of **Methyl 6-nitroquinoline-2-carboxylate**, a quinoline derivative of interest to researchers and professionals in drug development and organic synthesis. Due to the limited availability of public data specifically for this methyl ester, this guide also includes detailed information on its direct precursor, 6-nitroquinoline-2-carboxylic acid, and the general biological context of related quinoline compounds.

Physicochemical Properties

Detailed experimental data for **Methyl 6-nitroquinoline-2-carboxylate** is not readily available in published literature. The table below summarizes predicted properties for its precursor, 6-nitroquinoline-2-carboxylic acid.



Property	Value	Source
6-Nitroquinoline-2-carboxylic acid		
Boiling Point	443.7±30.0 °C	Predicted
рКа	3.51±0.43	Predicted
Density	1.545±0.06 g/cm³	Predicted
LogP	2.36	Predicted

Synthesis and Experimental Protocols

A plausible synthetic route to **Methyl 6-nitroquinoline-2-carboxylate** involves a two-step process: the synthesis of the carboxylic acid precursor followed by its esterification.

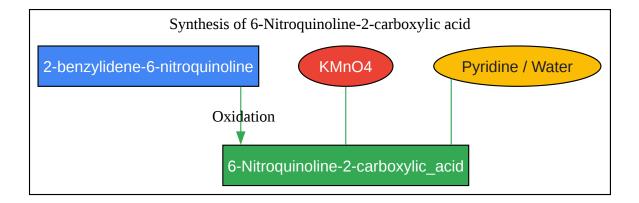
Step 1: Synthesis of 6-Nitroquinoline-2-carboxylic acid

A documented method for the synthesis of 6-Nitroquinoline-2-carboxylic acid involves the oxidation of 2-benzylidene-6-nitroquinoline.

Experimental Protocol:

- Reactants: 2-benzylidene-6-nitroquinoline, potassium permanganate.
- · Solvent: Pyridine and water.
- Procedure: The reaction is carried out by treating 2-benzylidene-6-nitroquinoline with potassium permanganate in a mixture of pyridine and water.
- Yield: A reference yield of 39.0% has been reported for this transformation.[1]





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Fig. 1: Synthesis of the carboxylic acid precursor.

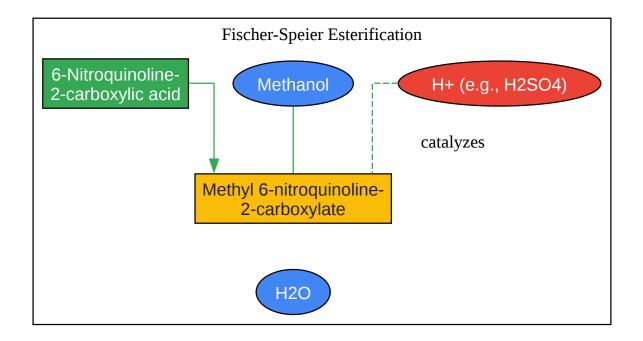
Step 2: Esterification to Methyl 6-nitroquinoline-2-carboxylate

The final step is the conversion of the carboxylic acid to its methyl ester. A standard and widely used method for this transformation is the Fischer-Speier esterification.

General Experimental Protocol (Fischer-Speier Esterification):

- Reactants: 6-nitroquinoline-2-carboxylic acid, Methanol (in large excess).
- Catalyst: A strong acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl).
- Procedure: The carboxylic acid is dissolved in an excess of methanol, and a catalytic amount
 of the strong acid is added. The mixture is typically heated to reflux to drive the reaction
 towards the ester product. The reaction is an equilibrium process, and using a large excess
 of the alcohol shifts the equilibrium to favor the formation of the ester.
- Work-up: After the reaction is complete, the excess methanol is removed under reduced pressure. The residue is then typically dissolved in an organic solvent and washed with a weak base (e.g., sodium bicarbonate solution) to neutralize the acid catalyst, followed by washing with water. The organic layer is dried, and the solvent is evaporated to yield the crude ester, which can be further purified by recrystallization or chromatography.





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Fig. 2: General workflow for esterification.

Potential Applications in Drug Discovery and Research

While specific biological activities for **Methyl 6-nitroquinoline-2-carboxylate** are not extensively documented, the broader class of quinoline derivatives is known for a wide range of pharmacological effects. Quinolines are core structures in antimalarial drugs, and also exhibit anticancer, antibacterial, antiviral, and antimicrobial properties.

Research on quinoline-2-carboxylic acid has indicated potential antiproliferative and antiinflammatory activities. It is speculated that the biological action of some quinoline carboxylic
acids may involve the chelation of divalent metals through the carboxylic acid group and the
nitrogen atom of the quinoline ring. The introduction of a nitro group, a strong electronwithdrawing moiety, can significantly alter the electronic properties and biological activity of the
parent molecule. Nitroaromatic compounds are present in a variety of drugs and are known to
undergo enzymatic reduction in biological systems, which can lead to their therapeutic or toxic
effects.



Further research is required to elucidate the specific biological targets and mechanism of action of **Methyl 6-nitroquinoline-2-carboxylate**. Its structural similarity to other biologically active quinolines makes it a compound of interest for screening in various disease models, particularly in oncology and infectious diseases.



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Fig. 3: A logical workflow for drug discovery.

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References

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